
2-(2-Cyanophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanophenoxy)propanamide is a chemical compound that belongs to the family of amides. It is also known as 2-(2-Cyanophenoxy)propionic acid amide or 2-(2-Cyanophenoxy)propionamide. This compound has attracted a lot of attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanophenoxy)propanamide has been studied extensively for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The exact mechanism of action of 2-(2-Cyanophenoxy)propanamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are molecules that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Cyanophenoxy)propanamide in lab experiments is its potent anticancer activity. This compound can be used to study the mechanism of action of anticancer drugs and to develop new anticancer agents. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Cyanophenoxy)propanamide. One of the areas of interest is the development of new anticancer agents based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. In addition, the antioxidant and anti-inflammatory properties of this compound make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are needed to explore these potential applications.
Synthesemethoden
The synthesis of 2-(2-Cyanophenoxy)propanamide can be achieved through various methods. One of the commonly used methods is the reaction between 2-bromophenol and 2-cyanopropionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-Cyanophenoxy)propionic acid, which is then converted to this compound through the reaction with thionyl chloride and ammonia.
Eigenschaften
IUPAC Name |
2-(2-cyanophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKFGAITHBWHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

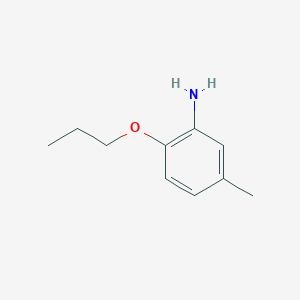
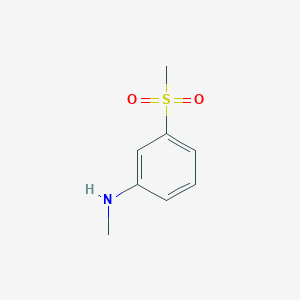
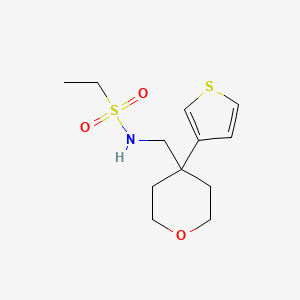
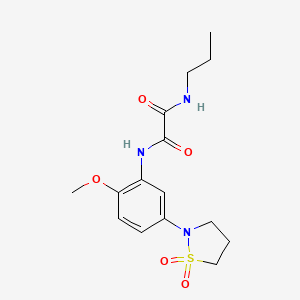
![3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2975254.png)
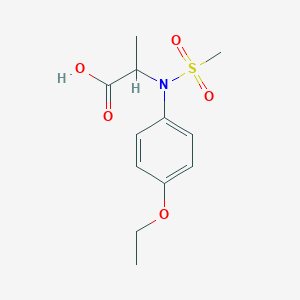
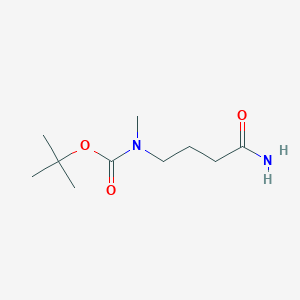
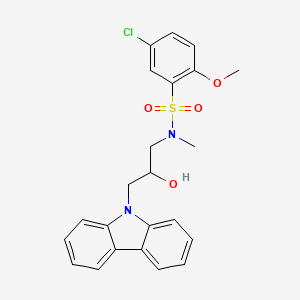
![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)
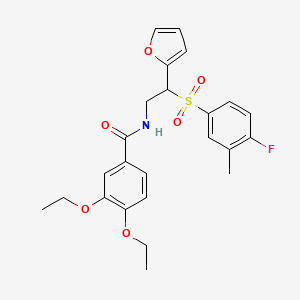
![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)


